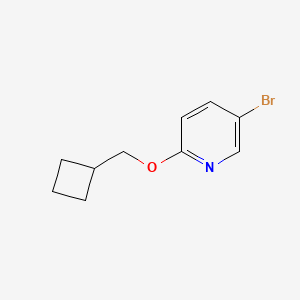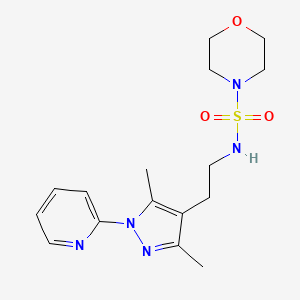
2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid, also known as quinazoline-6-carboxylic acid or QCA, is a nitrogen-containing heterocyclic organic compound. Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities .
Synthesis Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis
The molecular formula of 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid is C9H8N2O3. It has an average mass of 192.174 Da.Chemical Reactions Analysis
The one-pot synthesis of 2-oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Scientific Research Applications
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
This compound is used in a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines. The process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Antimicrobial Activity
Quinazolinones, which include 2-oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid, have shown promising antimicrobial properties. They have been investigated as potential novel antibiotics to treat resistant bacteria strains .
Anti-inflammatory and Anticonvulsant Activities
Quinazolinones have also been studied for their anti-inflammatory and anticonvulsant activities. This makes them a significant target in medicinal chemistry .
Anticancer Agent
Certain derivatives of 2-oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid have shown potent anticancer activity against cell lines of colon cancer, melanoma, and ovarian cancer .
β-glucuronidase Inhibitory Activity
2-oxo-1,2,3,4-tetrahydropyrimidine, a derivative of 2-oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid, has been synthesized and evaluated for its β-glucuronidase inhibitory activity. Inhibition of β-glucuronidase activity is identified as an important approach for the treatment of several diseases .
Anti-trypanosomal Activity
The synthesized compounds of 2-oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Mechanism of Action
Target of Action
Quinoline derivatives, a related class of compounds, have been reported to exhibit a wide range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways, contributing to their diverse biological activities .
Result of Action
Related quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Future Directions
Quinazoline and quinazolinone derivatives, including 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid, have significant potential in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential uses in treating various diseases and conditions.
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h1-3H,4H2,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVNFOZHKCWFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)
![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2878988.png)


![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)



![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)


